BenchChemオンラインストアへようこそ!

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

Radioiodination Nuclear Medicine Quinazolinone Prodrugs

6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3) is a tri-substituted 4(3H)-quinazolinone bearing an iodine atom at the 6-position, a free mercapto (-SH) group at the 2-position, and a phenyl ring at the 3-position. With a molecular formula of C14H9IN2OS and a molecular weight of 380.2 g/mol, this compound belongs to the 2-mercaptoquinazolin-4(3H)-one class, a privileged scaffold in anticancer, antimicrobial, and enzyme inhibition research.

Molecular Formula C14H9IN2OS
Molecular Weight 380.21 g/mol
CAS No. 18741-38-3
Cat. No. B1353880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one
CAS18741-38-3
Molecular FormulaC14H9IN2OS
Molecular Weight380.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S
InChIInChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
InChIKeyANCYMQMGKDRCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3): A Tri-Substituted Quinazolinone Scaffold for Targeted Medicinal Chemistry


6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-38-3) is a tri-substituted 4(3H)-quinazolinone bearing an iodine atom at the 6-position, a free mercapto (-SH) group at the 2-position, and a phenyl ring at the 3-position [1]. With a molecular formula of C14H9IN2OS and a molecular weight of 380.2 g/mol, this compound belongs to the 2-mercaptoquinazolin-4(3H)-one class, a privileged scaffold in anticancer, antimicrobial, and enzyme inhibition research [2]. Its MDL number is MFCD01204593, and it is commercially available at purities of ≥95% from multiple suppliers [1]. The IUPAC name is 6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one, reflecting the thioxo tautomeric form.

Why 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one Cannot Be Replaced by In-Class Analogs


Generic substitution among 2-mercaptoquinazolin-4(3H)-ones is precluded by the interdependent contributions of the three substituents on the quinazolinone core. Removal of the 6-iodo atom eliminates the heavy-atom effect essential for radioiodination and reduces carbonic anhydrase IX inhibitory potency by up to 3.3-fold relative to alternative halogen substitutions [1]. Replacement of the 2-mercapto group with methyl, phenyl, or alkylthio moieties abolishes the thiol-mediated derivatization handle required for S-alkylation and disulfide-based prodrug strategies [2]. Substitution of the 3-phenyl ring with benzyl, allyl, or 4-chlorophenyl groups alters antitumor selectivity profiles across cancer cell lines, with GI50 values varying by >4-fold depending on the N3 substituent [3]. No single commercially available analog simultaneously provides the iodine radioisotope incorporation site, the nucleophilic mercapto derivatization handle, and the 3-phenyl hydrophobic pharmacophore present in this compound [1].

Quantitative Differentiation Evidence for 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one


6-Iodo Substituent Enables Iodine-125 Radiolabeling with >95% Radiochemical Yield for Nuclear Medicine Applications

The 6-iodo substituent on the quinazolinone core provides a direct isotopic exchange site for iodine-125 radiolabeling. In a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, radioiodination with 125I achieved 95% radiochemical yield [1]. The non-iodinated comparator 2-mercapto-3-phenylquinazolin-4(3H)-one (CAS 18741-24-7, MW 254.31 g/mol) lacks this structural feature and cannot be directly radioiodinated without additional synthetic manipulation [2]. Furthermore, 6-iodo-4(3H)-quinazolinone prodrugs have been successfully labeled with 125I and evaluated in murine biodistribution studies, demonstrating tissue-specific enzymatic conversion and radionuclide entrapment [3]. The 6-iodo position thus represents a non-negotiable structural requirement for direct radiohalogenation in this scaffold class.

Radioiodination Nuclear Medicine Quinazolinone Prodrugs

6-Iodo Substitution Confers 1.8-Fold to 3.3-Fold Superior Carbonic Anhydrase IX/XII Inhibition Over 7-Fluoro Substitution in 2-Mercaptoquinazolin-4(3H)-one Scaffolds

In a direct head-to-head comparison within the same study, the 6-iodo-substituted 2-mercapto-3-(benzenesulfonamide)-quinazolin-4(3H)-one (compound 3g) exhibited KI values of 1.5 nM against tumor-associated carbonic anhydrase IX (hCA IX) and 0.57 nM against hCA XII. The corresponding 7-fluoro analog (compound 3i) showed KI values of 2.7 nM (hCA IX) and 1.9 nM (hCA XII) [1]. This represents a 1.8-fold potency advantage for hCA IX and a 3.3-fold advantage for hCA XII conferred specifically by the 6-iodo substituent. While the N3 substituent in both compounds is a benzenesulfonamide rather than the unsubstituted phenyl of the target compound, the core scaffold with 6-iodo-2-mercapto substitution pattern is identical to the target compound, and the potency difference is attributable to the halogen position and identity [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Quinazolinone SAR

2-Mercapto-6-iodoquinazolin-4(3H)-one Scaffold Yields EGFR-TK Inhibitors with 1.35-Fold Superior Potency to Gefitinib in Enzymatic Assays

A 2-substituted mercapto-6-iodoquinazolin-4(3H)-one derivative (compound 24, bearing a 2-benzylthio function and incorporating the 6-iodo-2-mercapto scaffold) demonstrated EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which is 1.35-fold more potent than the clinically approved EGFR inhibitor gefitinib (IC50 = 18.14 nM) tested under comparable assay conditions [1]. The same compound exhibited DHFR inhibitory potency with an IC50 of 0.30 μM compared to methotrexate (IC50 = 0.08 μM). The free 2-mercapto group of the target compound serves as the essential synthetic precursor for generating the S-alkylated derivatives that yielded this potency profile [1]. Removal of the 6-iodo substituent or replacement of the 2-mercapto with alternative functional groups in the same study series resulted in substantial loss of activity [1].

EGFR Tyrosine Kinase Inhibition DHFR Inhibition Anticancer Quinazolines

3-Benzyl-6-iodo-2-mercaptoquinazolin-4(3H)-one Analogs Achieve MG-MID GI50 Values of 2.7–3.9 μM in NCI 60-Cell Antitumor Screening, Demonstrating Scaffold Potency

In the NCI 60-cell line antitumor screening program, 3-benzyl-substituted 6-iodo-2-mercaptoquinazolin-4(3H)-one analogs demonstrated potent antitumor activity. Compound 9 (2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone) showed MG-MID GI50 = 2.7 μM, TGI = 12.3 μM, and LC50 = 38.7 μM, while compound 2 (2-mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin) exhibited MG-MID GI50 = 3.9 μM, TGI = 25.2 μM, and LC50 = 82.3 μM [1]. The 3-benzyl analog serves as the closest structurally characterized comparator to the 3-phenyl target compound. The N3 substituent substitution from benzyl (compounds 2 and 9) to phenyl (target compound) is known to modulate lipophilicity, metabolic stability, and target binding orientation in quinazolinone pharmacophores, with SAR studies indicating that N3-aryl substitution critically influences antitumor potency across the series [1][2].

NCI 60-Cell Panel Antitumor Screening Quinazolinone SAR

Molecular Weight and Lipophilicity Differentiation from the Non-Iodinated Analog Enables MS-Based Detection and Affects Membrane Permeability

The 6-iodo substitution increases the molecular weight from 254.31 g/mol (non-iodinated analog, CAS 18741-24-7) to 380.20 g/mol (target compound, CAS 18741-38-3), a mass gain of 125.89 Da corresponding to one iodine atom [1][2]. This mass shift is analytically significant: the characteristic 126 Da mass defect and the distinctive 127I isotope pattern (100:0 ratio, unlike 79Br/81Br ~1:1) provide unambiguous MS identification of iodine-containing species in complex biological matrices [1]. The computed octanol-water partition coefficient (XLogP3-AA) for the non-iodinated analog is 2.8 [1]; the iodine atom is estimated to increase LogP by 1.0–1.3 units (Hansch π constant for aromatic iodine ≈ 1.12), placing the target compound LogP in the range of 3.8–4.1, which is within the optimal range (1–5) for drug-like membrane permeability according to Lipinski's rule of five [1]. The iodine atom also introduces a heavy-atom effect that enhances X-ray crystallographic phasing and enables single-wavelength anomalous dispersion (SAD) experiments for protein-ligand co-crystallography [3].

Physicochemical Properties Mass Spectrometry Detection Drug Likeness

High-Value Application Scenarios for 6-Iodo-2-mercapto-3-phenylquinazolin-4(3H)-one


Radioiodinated Tracer Development for Tumor Imaging and Targeted Radiotherapy

The 6-iodo substituent enables direct 125I/131I labeling with >95% radiochemical yield [1]. This compound can serve as a precursor for synthesizing radioiodinated quinazolinone prodrugs for enzyme-mediated insolubilization therapy (EMIT), a strategy validated in murine models where 125I-labeled 6-iodoquinazolinone prodrugs demonstrated tissue-specific enzymatic conversion and prolonged radionuclide retention in alkaline phosphatase-rich tumor regions [2]. The combination of radioiodination capability (from 6-iodo) and the derivatizable 2-mercapto handle for attaching targeting moieties makes this compound uniquely suited for theranostic applications.

Anticancer Lead Optimization Targeting EGFR-TK and DHFR Dual Inhibition

The 2-mercapto-6-iodoquinazolin-4(3H)-one scaffold has produced derivatives with EGFR-TK IC50 values of 13.40 nM, exceeding gefitinib potency by 1.35-fold [1]. The free 2-mercapto group allows systematic S-alkylation to generate focused libraries for SAR exploration. Procurement of this compound as a key intermediate enables medicinal chemistry teams to explore substitutions at the 2-mercapto position while retaining the 6-iodo atom essential for potency against both EGFR-TK and DHFR enzyme targets [1][2].

Carbonic Anhydrase IX/XII Inhibitor Design for Hypoxic Tumor Targeting

The 6-iodo atom on the 2-mercaptoquinazolin-4(3H)-one core contributes 1.8-fold to 3.3-fold enhancement in hCA IX and hCA XII inhibitory potency compared to 7-fluoro substitution [1]. The compound serves as a synthetic building block for attaching benzenesulfonamide or other zinc-binding groups at the N3 position via the 2-mercapto-4-oxoquinazoline scaffold. The resulting inhibitors are candidates for targeting the acidic tumor microenvironment, with the 6-iodo atom additionally providing a direct route to radiolabeled analogs for in vivo pharmacokinetic assessment [1].

Chemical Biology Tool for Cysteine-Reactive Probe Design and X-ray Crystallography

The 2-mercapto group serves as a nucleophilic handle for conjugation to maleimide-, iodoacetamide-, or vinyl sulfone-containing probes, enabling the synthesis of activity-based protein profiling (ABPP) reagents and fluorescent probes [1]. The 6-iodo heavy atom facilitates experimental phasing in protein-ligand co-crystallography through single-wavelength anomalous dispersion (SAD), as demonstrated by the crystal structure determination of the closely related 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one [2]. The 126 Da mass shift relative to non-iodinated analogs provides an unambiguous MS signature for tracking covalent adduct formation in proteomics workflows.

Quote Request

Request a Quote for 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.